![molecular formula C16H16N2O4 B1649375 Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate CAS No. 65739-40-4](/img/structure/B1649375.png)
Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate
Overview
Description
Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O4 . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 300.31 .
Synthesis Analysis
The synthesis of bipyridines can be achieved through various methods. One approach involves the formation of C2−C2′ bond by the dimerization of (activated) pyridines . Another method involves the C−H bond heteroarylation of activated pyridine . Late-stage functionalization of (activated) 2,2’-bipyridines, including photoredox processes, is also a viable approach .Molecular Structure Analysis
The molecular structure of Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate is represented by the InChI code: 1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 .Chemical Reactions Analysis
Bipyridinium salts, which are related to the compound , are popular due to their applications in redox flow batteries . The electrochemical behavior of these compounds depends on several factors, including the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion, and the media used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.31 . The storage temperature is between 2-8°C under an inert atmosphere . More specific physical and chemical properties such as boiling point, density, and pKa are not available in the search results.Scientific Research Applications
Crystal Structure Analysis
The compound has been used in crystal structure analysis . The title bipyridine derivative crystallized with two half molecules in the asymmetric unit . The whole molecules are generated by inversion symmetry with the mid-points of the bridging C—C bonds of the bipyridine units being located on crystallographic inversion centers .
Hydrogen Bonding Studies
The compound has been used in studies of hydrogen bonding . In the crystal, molecules are linked by C—H O hydrogen bonds, forming sheets parallel to (120). The sheets are linked by C—H N hydrogen bonds, forming a three-dimensional framework .
Solar Energy Conversion
The compound has been used in solar energy conversion studies . Upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .
Transition Metal Coordination
The compound has been used to coordinate to transition metals, such as Ru2+, Pt2+, and Re1+ . Upon coordination to transition metals, the two pyridine rings have the pyridine N atoms cis to one another, resulting in – delocalization over the whole ligand .
Synthesis of Bipyridine Derivatives
The compound is a starting material or precursor for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Catalysts in Cross-Coupling Reactions
The compound has been used in metal-catalyzed cross-coupling reactions, including Suzuki, Negishi, and Stille coupling .
Electrochemical Methods
The compound has been used in electrochemical methods for the synthesis of bipyridine derivatives .
Innovative Techniques in Bipyridine Synthesis
The compound has been used in innovative techniques for bipyridine synthesis, involving sulfur and phosphorous compounds . These alternative pathways offer promising avenues for overcoming the challenges associated with traditional catalysis methods .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used to coordinate to transition metals like ru2+, pt2+, and re1+ for use in solar energy conversion studies due to their excellent electronic properties .
Mode of Action
It’s known that upon photoexcitation, electrons are channeled from the metal center to the diimmine ligand on its pathway to the ground state .
Biochemical Pathways
It’s known that these types of compounds can influence the pathways related to solar energy conversion .
properties
IUPAC Name |
ethyl 6-(6-ethoxycarbonylpyridin-2-yl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)13-9-5-7-11(17-13)12-8-6-10-14(18-12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYCSFZRYWQKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443537 | |
Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
CAS RN |
65739-40-4 | |
Record name | Diethyl [2,2'-bipyridine]-6,6'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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